N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. The process may also utilize catalysts to enhance the reaction efficiency and yield. The use of ultrasonic irradiation and green catalysts is becoming increasingly popular due to their environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide include:
- N-Hydroxy-4-((2-hydroxybenzyl)amino)benzamide
- N-Hydroxy-4-((2-hydroxy-3-methoxybenzyl)amino)benzamide
Uniqueness
What sets this compound apart from similar compounds is its unique sulfonyl group, which imparts specific chemical and biological properties. This makes it particularly valuable in applications where these properties are desired, such as in the development of new therapeutic agents and advanced materials .
Properties
CAS No. |
213012-63-6 |
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Molecular Formula |
C19H16N2O5S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-hydroxy-2-[(4-phenoxyphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C19H16N2O5S/c22-19(20-23)17-8-4-5-9-18(17)21-27(24,25)16-12-10-15(11-13-16)26-14-6-2-1-3-7-14/h1-13,21,23H,(H,20,22) |
InChI Key |
KOZGCDYGVIOVTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)NO |
Origin of Product |
United States |
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